

comparing BCA, Lowry, and Bradford protein assays

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A Comprehensive Guide to Choosing Your Protein Assay: BCA vs. Lowry vs. Bradford

For researchers, scientists, and drug development professionals, accurate quantification of protein concentration is a critical step in a multitude of experimental workflows. The choice of protein assay can significantly impact the reliability and reproducibility of downstream applications. This guide provides an objective comparison of three widely used colorimetric protein assays: the Bicinchoninic Acid (BCA) assay, the Lowry assay, and the Bradford assay. We will delve into their underlying principles, provide detailed experimental protocols, and present a quantitative comparison to aid in selecting the most suitable method for your specific research needs.

Principles of the Assays

Each of these assays relies on a distinct chemical principle to determine protein concentration, which in turn influences their specificity, sensitivity, and compatibility with various substances.

Bicinchoninic Acid (BCA) Assay: The BCA assay is a copper-based method that involves two reaction steps.[1] First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[1] The amount of Cu¹⁺ produced is proportional to the amount of protein in the sample.[1] In the second step, two molecules of bicinchoninic acid (BCA) chelate with each cuprous ion, forming an intense purple-colored complex that exhibits a strong absorbance at 562 nm.[1][2]



Lowry Assay: The Lowry assay is also a copper-based method and can be considered a modification of the Biuret test.[3] Similar to the BCA assay, it begins with the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds in an alkaline medium.[3] Following this, the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) is added.[3] The cuprous ions, along with the side chains of specific amino acids (primarily tyrosine and tryptophan), reduce the Folin-Ciocalteu reagent, resulting in a blue-colored complex with an absorbance maximum at 750 nm.[2]

Bradford Assay: The Bradford assay is a dye-binding method.[4] It utilizes the Coomassie Brilliant Blue G-250 dye, which, under acidic conditions, binds to proteins, primarily through interactions with basic and aromatic amino acid residues like arginine, lysine, and histidine.[2] This binding event causes a shift in the dye's maximum absorbance from 465 nm (reddishbrown) to 595 nm (blue).[4] The intensity of the blue color is proportional to the protein concentration.[4]

Quantitative Performance Comparison

The choice of a protein assay often comes down to its quantitative performance characteristics. The following table summarizes key parameters for the BCA, Lowry, and Bradford assays based on compiled data from various sources.

Feature	BCA Assay	Lowry Assay	Bradford Assay
Wavelength	562 nm[5]	750 nm[5]	595 nm[5]
Concentration Range (μg/mL)	20 - 2000[4]	5 - 2000[5]	1 - 1000[5]
Typical Reaction Time	30 - 120 minutes[5]	~40 minutes	5 - 10 minutes[5]
Temperature	Room Temp to 60°C	Room Temperature	Room Temperature[5]
Protein-to-Protein Variation	Low[6]	Low to Moderate[3]	High[2]

Compatibility with Common Reagents



A crucial factor in assay selection is its compatibility with substances present in the sample buffer. The table below provides a general overview of the compatibility of each assay with common laboratory reagents. For specific concentrations, it is always recommended to consult the manufacturer's instructions.

Interfering Substance	BCA Assay	Lowry Assay	Bradford Assay
Reducing Agents (e.g., DTT, β-ME)	Incompatible[7]	Incompatible[3]	Compatible[7]
Detergents (e.g., SDS, Triton X-100)	Generally Compatible (up to 5%)[8]	Incompatible	Incompatible at high concentrations[7]
Chelating Agents (e.g., EDTA)	Incompatible[8]	Incompatible[7]	Compatible[7]
Ammonium Salts	Incompatible	Incompatible	Compatible
Sugars	Reducing sugars interfere[9]	May interfere	Compatible

Experimental Protocols

Below are detailed, generalized protocols for performing the BCA, Lowry, and Bradford protein assays. It is important to note that commercially available kits are the most common way to perform these assays and their specific protocols should be followed.

BCA Protein Assay Protocol

- Preparation of Standards: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin BSA) by diluting a stock solution. A typical range is 0 to 2000 μg/mL.
- Preparation of Working Reagent: Mix the BCA Reagent A and BCA Reagent B according to the kit instructions (typically a 50:1 ratio).
- Assay Procedure:



- \circ Pipette a small volume (e.g., 25 μ L) of each standard and unknown sample into separate wells of a microplate.
- Add the BCA working reagent (e.g., 200 μL) to each well and mix thoroughly.
- Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.
- Measurement: Measure the absorbance of each well at 562 nm using a spectrophotometer.
- Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.

Lowry Protein Assay Protocol

- Preparation of Standards: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 0 to 2000 μg/mL.
- Preparation of Reagents:
 - Alkaline Copper Solution (Reagent C): Mix 50 parts of Reagent A (2% Na₂CO₃ in 0.1 N NaOH) with 1 part of Reagent B (0.5% CuSO₄·5H₂O in 1% sodium potassium tartrate).
 Prepare this fresh.
 - Folin-Ciocalteu Reagent (Reagent D): Dilute the commercial Folin-Ciocalteu reagent with distilled water as per the manufacturer's instructions (often 1:1).
- Assay Procedure:
 - To 1 mL of each standard and unknown sample, add 5 mL of the freshly prepared Reagent
 C.
 - Incubate at room temperature for 10 minutes.
 - Add 0.5 mL of Reagent D and mix immediately and thoroughly.
 - Incubate at room temperature in the dark for 30 minutes.



- Measurement: Measure the absorbance at 750 nm.
- Data Analysis: Construct a standard curve and determine the concentration of the unknown samples.

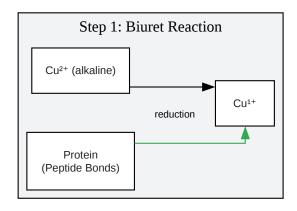
Bradford Protein Assay Protocol

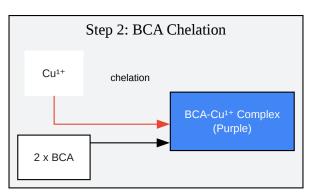
- Preparation of Standards: Prepare a dilution series of a protein standard (e.g., BSA or Bovine Gamma Globulin - BGG) in the range of 0 to 1000 μg/mL.
- · Assay Procedure:
 - \circ Pipette a small volume (e.g., 5 μ L) of each standard and unknown sample into separate test tubes or microplate wells.
 - Add the Bradford dye reagent (e.g., 250 μL) to each tube/well and mix well.
 - Incubate at room temperature for 5 minutes.
- Measurement: Measure the absorbance at 595 nm. The color is stable for about an hour.
- Data Analysis: Create a standard curve and calculate the protein concentrations of the unknown samples.

Visualizing the Assay Principles

To better understand the underlying mechanisms, the following diagrams illustrate the core principles of each assay.

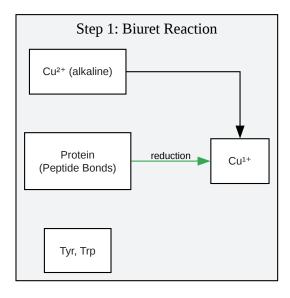


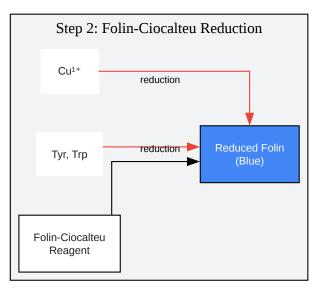




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Caption: Principle of the BCA Protein Assay.

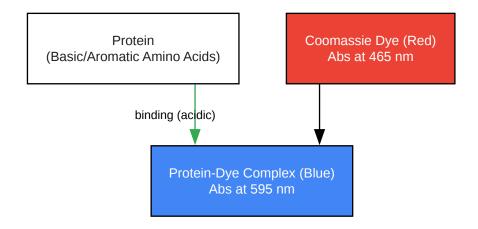






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Caption: Principle of the Lowry Protein Assay.



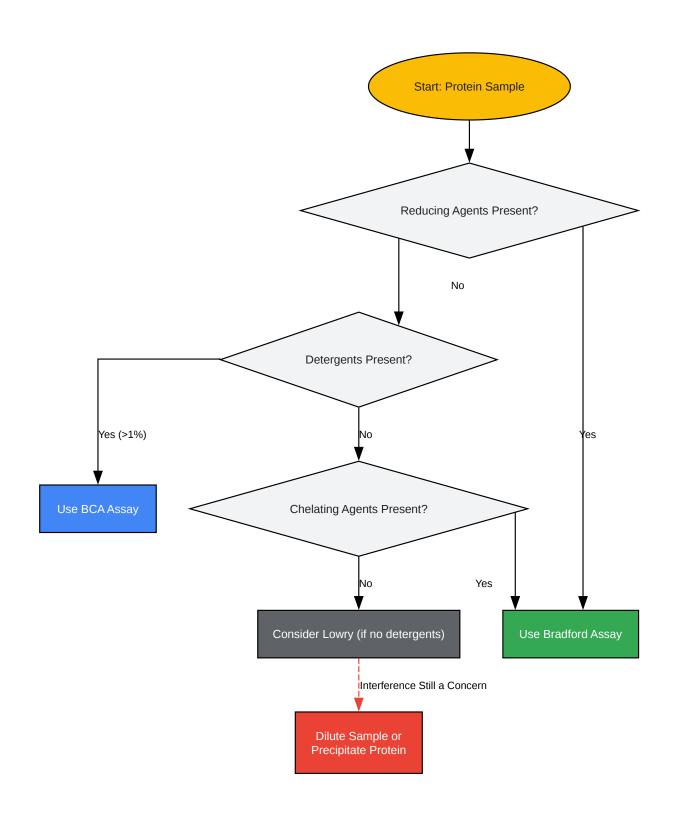
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Caption: Principle of the Bradford Protein Assay.

Choosing the Right Assay: A Workflow

The selection of an appropriate protein assay is a critical decision that depends on the nature of the protein sample and the presence of potentially interfering substances. The following workflow provides a logical approach to making this choice.





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Caption: Workflow for selecting a protein assay.



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